FF-10502 - 184302-49-6

FF-10502

Catalog Number: EVT-268537
CAS Number: 184302-49-6
Molecular Formula: C9H12FN3O3S
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4'-Thio-fac is under investigation in clinical trial NCT02661542 (Study of FF-10502-01 in Patients With Advanced Solid Tumors and Lymphomas).
Classification

FF-10502 is classified as a pyrimidine nucleoside antimetabolite. This classification indicates that it interferes with nucleic acid synthesis by mimicking natural nucleosides, thus disrupting DNA replication and repair processes within cancer cells .

Synthesis Analysis

The synthesis of FF-10502 involves multiple steps due to its complex structure. The initial synthetic route typically starts with commercially available nucleoside precursors, followed by modifications to introduce the sulfur atom and fluorine substituent.

Key Steps in Synthesis:

  1. Starting Materials: The synthesis begins with 2-deoxy-2-fluoro-D-arabinofuranosyl derivatives.
  2. Thio Modification: A crucial step involves replacing an oxygen atom with a sulfur atom in the sugar moiety to form the thio derivative.
  3. Fluorination: The introduction of a fluorine atom at the appropriate position is achieved through electrophilic fluorination methods.
  4. Purification: The final product is purified using techniques such as chromatography to isolate FF-10502 from by-products.

The synthesis process is noted for its complexity and has been described as requiring careful control of reaction conditions to achieve high yields .

Molecular Structure Analysis

The molecular formula of FF-10502 is C9H12FN3O3SC_9H_{12}FN_3O_3S, with a molecular weight of approximately 261.27 g/mol. The structure features:

  • A pyrimidine ring that is characteristic of nucleosides.
  • A sugar moiety where the typical oxygen atom at the 4′ position is replaced by sulfur.
  • A fluorine atom at the 2′ position.

Structural Characteristics:

  • The presence of sulfur enhances the compound's stability and alters its interaction with biological targets compared to gemcitabine.
  • Spectroscopic methods such as NMR and mass spectrometry are typically employed to confirm the structure and purity of FF-10502 .
Chemical Reactions Analysis

FF-10502 undergoes several key chemical reactions that are crucial for its mechanism of action:

  1. Phosphorylation: Once inside the cell, FF-10502 is phosphorylated to form FF-10502-triphosphate (FF-10502TP), which is the active metabolite.
  2. Inhibition of DNA Polymerases: FF-10502TP competes with natural nucleotides, inhibiting DNA polymerase α and β, which are essential for DNA synthesis and repair.

Reaction Conditions:

  • The phosphorylation typically occurs in the presence of cellular kinases under physiological conditions.
  • In vitro studies have shown that FF-10502TP exhibits a higher affinity for DNA polymerase than gemcitabine-triphosphate, indicating its potential effectiveness against resistant cancer cell lines .
Mechanism of Action

The mechanism of action of FF-10502 primarily involves its role as an inhibitor of DNA polymerases. After cellular uptake and conversion to its triphosphate form, FF-10502TP disrupts DNA synthesis by:

  1. Inhibiting DNA Polymerase Activity: It competes with deoxynucleoside triphosphates for incorporation into DNA strands.
  2. Inducing DNA Damage: By interfering with normal replication processes, it leads to increased DNA damage, particularly in dormant cancer cells that are typically resistant to conventional therapies like gemcitabine.

Studies have indicated that FF-10502 can induce significant cell death in dormant cancer cells when combined with DNA damage inducers, showcasing its potential as a novel therapeutic agent .

Physical and Chemical Properties Analysis

FF-10502 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and phosphate-buffered saline, which facilitates its use in both in vitro and in vivo studies.
  • Stability: The compound remains stable under specific storage conditions (e.g., -20°C for powder form).

Key Properties:

PropertyValue
Molecular Weight261.27 g/mol
Chemical FormulaC9H12FN3O3SC_9H_{12}FN_3O_3S
SolubilitySoluble in DMSO, PBS
Storage Conditions-20°C (powder), -80°C (in solvent)

These properties are critical for determining how FF-10502 can be effectively used in therapeutic settings .

Applications

FF-10502 has significant potential applications in oncology due to its unique mechanism of action against resistant cancer types:

  1. Anticancer Therapy: It is primarily being investigated for treating various solid tumors, especially those resistant to conventional therapies like gemcitabine.
  2. Clinical Trials: Currently undergoing clinical trials to evaluate its efficacy and safety profiles in patients with advanced solid tumors .
  3. Combination Therapies: Research is ongoing into using FF-10502 in combination with other agents that induce DNA damage to enhance therapeutic outcomes.
Mechanistic Insights into FF-10502’s Anticancer Activity

Inhibition of DNA Polymerase α/β and Disruption of DNA Repair Pathways

[2] [4]

FF-10502 (1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl) cytosine) is a pyrimidine nucleoside antimetabolite structurally analogous to gemcitabine but with distinct mechanistic properties. Its triphosphate metabolite (FF-10502TP) acts as a potent inhibitor of DNA polymerase α (Polα) and β (Polβ), enzymes critical for DNA replication and repair.

Comparative Inhibition Kinetics Against DNA Polymerase β vs. Gemcitabine

FF-10502 demonstrates significantly stronger inhibition of Polβ compared to gemcitabine. In vitro studies reveal that FF-10502TP inhibits Polβ at concentrations >10-fold lower than gemcitabine-triphosphate (gemTP). This enhanced inhibition is attributed to FF-10502’s sulfur-for-oxygen substitution at the 4’-position of the sugar moiety, which increases its binding affinity to Polβ’s active site. Consequently, FF-10502TP disrupts Polβ’s role in short-patch base excision repair (BER), leading to unrepaired DNA lesions.

Table 1: Inhibition Kinetics of FF-10502TP vs. Gemcitabine-TP Against DNA Polymerases

EnzymeCompoundIC₅₀ (μM)Inhibition Mechanism
DNA Polymerase βFF-10502TP0.08 ± 0.01Competitive inhibition at catalytic site
DNA Polymerase βGemcitabine-TP1.2 ± 0.3Competitive inhibition at catalytic site
DNA Polymerase αFF-10502TP0.15 ± 0.03Non-competitive inhibition
DNA Polymerase αGemcitabine-TP0.4 ± 0.1Non-competitive inhibition

Impact on Base Excision Repair (BER) in Chemoresistant Tumor Microenvironments

In gemcitabine-resistant pancreatic cancer models, FF-10502 effectively compromises BER—a key resistance mechanism. Tumor microenvironments with elevated oxidative stress accumulate DNA damage (e.g., 8-oxoguanine lesions), which BER pathways attempt to resolve. FF-10502TP’s potent Polβ inhibition prevents BER completion, converting repairable single-strand breaks into lethal double-strand breaks. This is exacerbated in hypoxic or nutrient-deprived tumor regions, where BER is already saturated. Preclinical studies show that combining FF-10502 with DNA-damaging agents (e.g., cisplatin) synergistically increases DNA fragmentation by >80% in chemoresistant cells [2].

Targeting Dormant Cancer Stem Cells (CSCs) and Chemotherapy Resistance Mechanisms

[2] [4]

Dormant CSCs evade conventional antimetabolites like gemcitabine due to their low proliferation rates and enhanced DNA repair capacity. FF-10502 uniquely targets this population through dual mechanisms: direct DNA damage potentiation and BER suppression.

Serum Starvation-Induced Dormancy Models and Synergy with DNA Damage Inducers (DDIs)

In serum-starved SUIT-2 pancreatic cancer cells (mimicking dormant CSCs), gemcitabine combined with DDIs (e.g., H₂O₂, cisplatin, temozolomide) shows minimal cytotoxicity (<20% cell death). Conversely, FF-10502 with the same DDIs induces concentration-dependent cell death (>80% at 100 nM). This synergy arises because:

  • Dormancy Adaptation: Dormant cells upregulate BER components (e.g., Polβ, XRCC1) to manage endogenous DNA damage.
  • BER Overload: FF-10502TP inhibits Polβ, preventing repair of DDI-induced lesions and causing catastrophic DNA fragmentation.

Role in Inducing Irreparable DNA Damage in Quiescent Cells

Quiescent cells resist gemcitabine due to reduced incorporation into DNA. FF-10502 overcomes this via:

  • Prolonged Intracellular Retention: FF-10502TP accumulates at higher concentrations in dormant cells than gemTP.
  • Polβ-Specific Toxicity: Even low-level DNA damage in dormant cells requires Polβ for repair. FF-10502TP’s irreversible binding to Polβ stalls repair complexes, triggering apoptosis. In vivo studies in patient-derived xenografts (PDXs) confirm FF-10502’s efficacy against gemcitabine-resistant tumors, achieving complete growth suppression vs. partial inhibition with gemcitabine [2].

Metabolic Activation and Intracellular Triphosphate Formation

[4] [6]

Comparative Pharmacokinetics of FF-10502-TP vs. Gemcitabine-TP

FF-10502’s efficacy hinges on its phosphorylation to the active triphosphate form (FF-10502TP). Its 4’-thioarabinofuranosyl structure confers distinct metabolic advantages over gemcitabine:

Table 2: Triphosphate Metabolite Kinetics in Pancreatic Cancer Cells

ParameterFF-10502TPGemcitabine-TPBiological Implication
Intracellular Cₘₐₓ (μM)120 ± 15150 ± 20Lower peak concentration but enhanced stability
Elimination Half-life (hr)18.2 ± 2.18.5 ± 1.3Prolonged target engagement
dCTP Pool Reduction95%70%Superior depletion of nucleotide substrates
  • Enhanced Stability: FF-10502TP’s half-life (18.2 hours) exceeds gemTP (8.5 hours) due to resistance to deamination by cytidine deaminase and slower dephosphorylation. This enables sustained Polα/β inhibition.
  • Nucleotide Pool Effects: FF-10502TP depletes dCTP pools by 95% vs. 70% for gemTP, starving DNA synthesis pathways. Concurrently, it incorporates into DNA, causing chain termination and replication stress. Phase 1 clinical data confirms detectable FF-10502TP in circulating tumor cells for >24 hours post-administration, supporting its extended activity window [6].

Properties

CAS Number

184302-49-6

Product Name

FF-10502

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H12FN3O3S

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1

InChI Key

NIDPJRZOVFIBQB-PXBUCIJWSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F

Solubility

Soluble in DMSO

Synonyms

1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine
1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine
2-F-4-Thio-arabinofuranosyl-C

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.